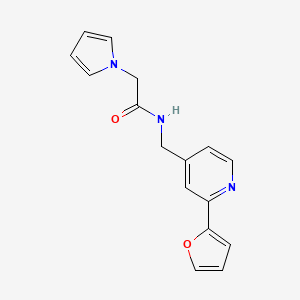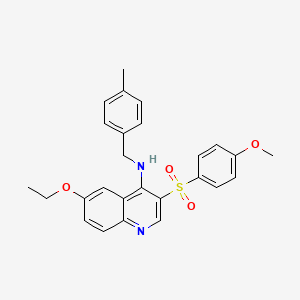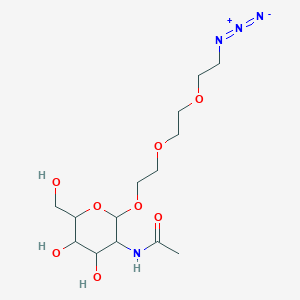![molecular formula C9H10N6O2S2 B2732322 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide CAS No. 1501820-82-1](/img/structure/B2732322.png)
3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide is a chemical compound with the molecular formula C9H10N6O2S2 and a molecular weight of 298.34 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of tetrazole derivatives, such as this compound, has been a topic of interest in organic chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H10N6O2S2 . The average mass is 298.345 Da and the monoisotopic mass is 298.030670 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C9H10N6O2S2 and a molecular weight of 298.34 .Applications De Recherche Scientifique
Synthesis and Application in Drug Discovery
One study highlights the synthesis and biological evaluation of a series of compounds, including pyrazoline and isoxazoline derivatives incorporating triazole benzene sulfonamides. These compounds were assessed for their anti-proliferative activity, with one showing significant cytotoxic activity against cancer cell lines. This research underscores the potential of these compounds in the design of novel anticancer drugs, targeting specific pathways like PI3Kα (Siliveri et al., 2019).
Antimicrobial Applications
Another study investigates the antimicrobial properties of sulfonamide-derived compounds, including their transition metal complexes. The research found that these compounds exhibited moderate to significant antibacterial activity against various strains and good antifungal activity, highlighting their potential as antimicrobial agents (Chohan & Shad, 2011).
Molecular Docking and Antioxidant Activity
Further research into benzene sulfonamide derivatives explores their antioxidant effects. One study synthesized new compounds from hydrazinecarbothioamide and 1,2,4-triazole classes, containing diarylsulfone and 2,4-difluorophenyl moieties. These compounds were evaluated for their antioxidant activity, with several showing excellent or good antioxidant activity. This suggests their potential utility in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Applications in Organic Chemistry
A foundational aspect of research on these compounds involves their synthesis and reactivity. A study on the synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas provides insight into the chemical properties and potential applications of such compounds in organic synthesis and drug development (Katritzky et al., 2004).
Propriétés
IUPAC Name |
3-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-3-6(5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCJIKNKBUNQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)




![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2732256.png)
![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)